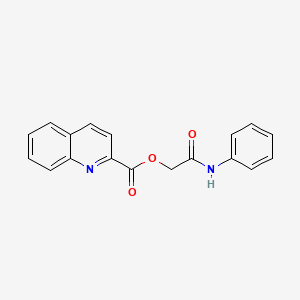

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate

CAS No.: 749894-98-2

Cat. No.: VC4871057

Molecular Formula: C18H14N2O3

Molecular Weight: 306.321

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 749894-98-2 |

|---|---|

| Molecular Formula | C18H14N2O3 |

| Molecular Weight | 306.321 |

| IUPAC Name | (2-anilino-2-oxoethyl) quinoline-2-carboxylate |

| Standard InChI | InChI=1S/C18H14N2O3/c21-17(19-14-7-2-1-3-8-14)12-23-18(22)16-11-10-13-6-4-5-9-15(13)20-16/h1-11H,12H2,(H,19,21) |

| Standard InChI Key | AAFKBDRKIZNVOI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure features a quinoline moiety (a bicyclic aromatic system with nitrogen at position 1) esterified at the 2-position with a 2-oxo-2-(phenylamino)ethyl group. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (2-anilino-2-oxoethyl) quinoline-2-carboxylate |

| SMILES | C1=CC=C(C=C1)NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |

| InChI Key | AAFKBDRKIZNVOI-UHFFFAOYSA-N |

| Topological Polar SA | 68.3 Ų |

| Solubility (pH 7.4) | 16 µg/mL |

The quinoline ring’s planarity and the electron-withdrawing carboxylate group contribute to its reactivity and intermolecular interactions .

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous quinoline-carboxylate complexes reveals distorted pentagonal bipyramidal geometries when coordinating metals like Zn(II) or Cu(II) . For example, in zinc complexes, the carboxylate oxygen (O2, O3) and quinoline nitrogen (N1) occupy equatorial positions, while water molecules occupy axial sites . Such structural insights inform ligand design for metalloenzyme inhibition or catalytic applications.

Synthesis and Reaction Pathways

Stepwise Synthesis

The synthesis typically involves multi-step routes:

-

Quinoline Core Formation: Cyclocondensation of 2-aminobenzaldehyde derivatives with Meldrum’s acid or acrylate esters under acidic conditions .

-

Esterification: Reaction of quinoline-2-carboxylic acid with thionyl chloride to form the acid chloride, followed by coupling with 2-aminoacetophenone derivatives .

-

Functionalization: Introduction of the phenylamino group via nucleophilic acyl substitution or reductive amination .

For instance, ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate was synthesized via nitration and cyclopropylamine addition , highlighting methods adaptable to 2-oxo-2-(phenylamino)ethyl analogs.

Optimization Challenges

Key challenges include:

-

Decarboxylation Risk: High temperatures during nitration or ester hydrolysis can lead to decarboxylation, requiring controlled conditions (e.g., <80°C) .

-

Steric Hindrance: Bulky substituents on the phenylamino group may reduce coupling efficiency, necessitating excess reagents or catalysts like DMAP .

Biological and Pharmacological Applications

Antimicrobial and Anticancer Activity

Quinoline derivatives exhibit broad-spectrum bioactivity. The 2-oxo-2-(phenylamino)ethyl group enhances DNA intercalation and topoisomerase inhibition, as seen in fluoroquinolone antibiotics . For example, 8-nitrofluoroquinolones show potent activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) .

Kinase Inhibition

N-Ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide, a structural analog, inhibits KGFR tyrosine kinase (IC₅₀: 0.8 µM), reducing intestinal polyp growth in APC Min/+ mice by 40–60% . This suggests potential for colorectal cancer chemoprevention.

Physicochemical and Coordination Properties

Solubility and Stability

The compound’s low aqueous solubility (16 µg/mL) limits bioavailability, necessitating prodrug strategies or nanoformulations. Stability studies indicate decomposition above 150°C, with the oxo group prone to hydrolysis under strong acids/bases .

Metal Coordination

In coordination chemistry, the carboxylate and quinoline N atoms bind transition metals, forming complexes with varied geometries:

-

Zn(II) Complexes: Distorted pentagonal bipyramidal (e.g., [Zn(C₁₂H₁₅NO₉)(H₂O)₃]) .

-

Cu(II) Complexes: Square-planar or octahedral geometries, exhibiting DNA cleavage activity .

These complexes show promise in catalysis and magnetic materials .

Comparative Analysis with Analogous Compounds

| Compound | Structural Variation | Bioactivity/Property |

|---|---|---|

| 4-Hydroxy-2(1H)-quinolone | Hydroxyl at C4 | Antioxidant, antimalarial |

| 8-Carboxymethoxy-quinoline-2-carboxylate | Methoxycarboxylate at C8 | Metal coordination, DNA binding |

| Ethyl 2-(phenylamino)acetate | Lacks quinoline core | Lower cytotoxicity, limited applications |

The 2-oxo-2-(phenylamino)ethyl group confers enhanced kinase affinity compared to simpler esters, while the quinoline core improves membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume